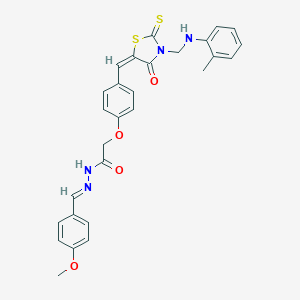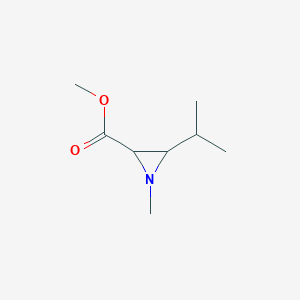
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate, also known as MIMAC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This aziridine derivative has been found to exhibit promising anticancer properties, making it a subject of interest for researchers in the field of oncology.
作用机制
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has been found to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins such as Bcl-2. Moreover, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to inhibit the growth and migration of cancer cells by disrupting the microtubule network. The compound binds to tubulin and prevents its polymerization, leading to mitotic arrest and cell death.
生化和生理效应
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer activity, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to exhibit anti-inflammatory and antioxidant properties. The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to scavenge free radicals, thereby protecting cells from oxidative damage.
实验室实验的优点和局限性
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has several advantages for lab experiments, including its high purity and good yields. Moreover, the compound exhibits potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell death. However, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has some limitations, including its low solubility in water and its potential for off-target effects. These limitations need to be taken into consideration when designing experiments using Methyl 3-isopropyl-1-methylaziridine-2-carboxylate.
未来方向
There are several future directions for research on Methyl 3-isopropyl-1-methylaziridine-2-carboxylate. First, the mechanism of action of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate needs to be further elucidated to identify its molecular targets and signaling pathways. Second, the pharmacokinetics and pharmacodynamics of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate need to be studied to optimize its dosing regimen and minimize its toxicity. Third, the anticancer activity of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate needs to be validated in animal models of cancer to evaluate its in vivo efficacy. Fourth, the potential of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate to be used in combination with other anticancer agents needs to be explored to enhance its therapeutic efficacy. Finally, the development of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate derivatives with improved solubility and selectivity is an area of active research.
合成方法
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate can be synthesized through a multistep reaction involving the reaction of 3-isopropyl-1-methylaziridine-2-carboxylic acid with methanol and thionyl chloride. The resulting intermediate is then treated with methylamine to yield Methyl 3-isopropyl-1-methylaziridine-2-carboxylate. This synthesis method has been reported to yield high purity Methyl 3-isopropyl-1-methylaziridine-2-carboxylate with good yields.
科学研究应用
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In vitro studies have shown that Methyl 3-isopropyl-1-methylaziridine-2-carboxylate induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to inhibit the growth and migration of cancer cells by targeting the microtubule network. These findings suggest that Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has the potential to be developed as a novel anticancer agent.
属性
CAS 编号 |
132141-31-2 |
|---|---|
产品名称 |
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate |
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC 名称 |
methyl 1-methyl-3-propan-2-ylaziridine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-7(9(6)3)8(10)11-4/h5-7H,1-4H3 |
InChI 键 |
SETZGBAMDDIYFG-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(N1C)C(=O)OC |
规范 SMILES |
CC(C)C1C(N1C)C(=O)OC |
同义词 |
2-Aziridinecarboxylicacid,1-methyl-3-(1-methylethyl)-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



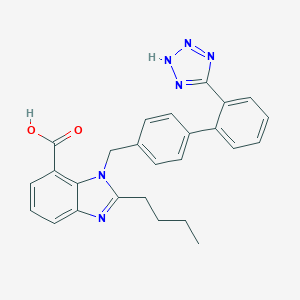
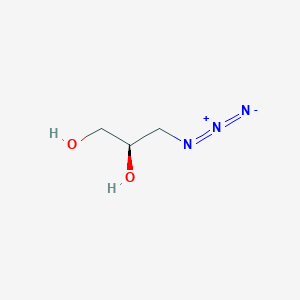

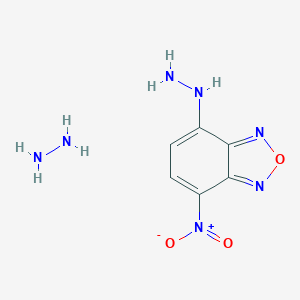
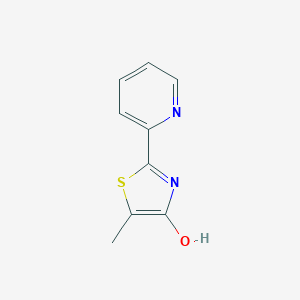
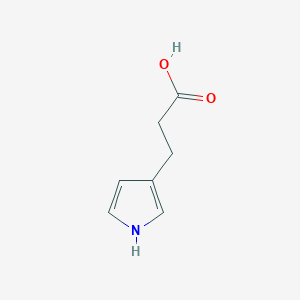
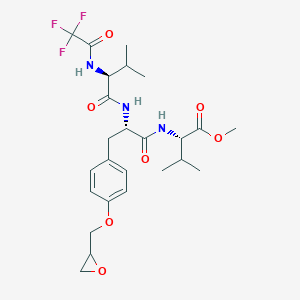
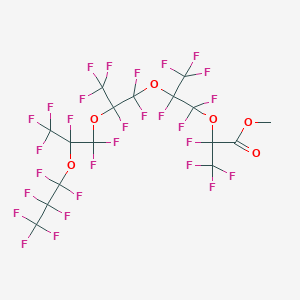
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
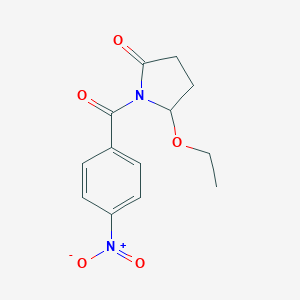
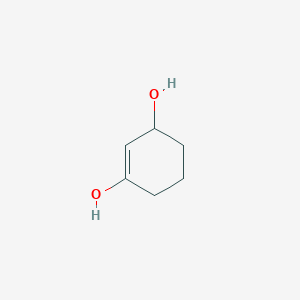
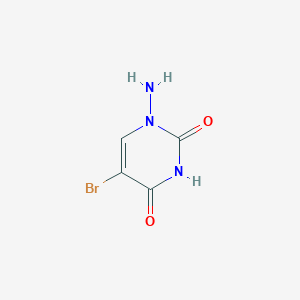
![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
